molecular formula C23H24ClFN4O2S B2536703 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863586-92-9

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2536703
CAS No.: 863586-92-9
M. Wt: 474.98
InChI Key: MUFNVDXLQGAPOQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (CAS 863586-92-9) is a synthetic compound with a molecular formula of C23H24ClFN4O2S and a molecular weight of 475.0 g/mol . This molecule is a benzenesulfonamide derivative, a class of compounds widely investigated in medicinal chemistry for their ability to function as enzyme inhibitors, particularly against carbonic anhydrases . The structure incorporates a benzenesulfonamide group, which can act as a zinc-binding group (ZBG), a feature critical for the potent inhibitory activity of many sulfonamide-based compounds . The molecule's design is sophisticated, combining the sulfonamide moiety with a piperazine ring and a pyridine-containing ethyl chain. This "tail" structure is significant, as research into benzenesulfonamide derivatives often employs a tail approach to enhance selectivity and potency by interacting with less conserved regions of target enzymes . Piperazine-based compounds are recognized for their broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer effects, making them a valuable scaffold in drug discovery . This combination of features makes this compound a valuable reference standard and a promising candidate for researchers exploring new therapeutic agents. Potential research applications include investigating its role as a modulator of tumor-associated carbonic anhydrase isoforms (such as CA IX and XII), which are overexpressed in hypoxic tumor environments and are linked to cancer cell survival, growth, and metastasis . Studies on similar benzenesulfonamide-piperazine hybrids suggest potential for multi-targeting properties in complex diseases like cancers and tumors . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O2S/c24-19-7-9-20(10-8-19)32(30,31)27-17-23(18-4-3-11-26-16-18)29-14-12-28(13-15-29)22-6-2-1-5-21(22)25/h1-11,16,23,27H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNVDXLQGAPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents on Piperazine Sulfonamide/Aromatic Group Reported Activity Molecular Weight Source
4-Chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (Target) 2-Fluorophenyl Chlorobenzenesulfonamide, pyridin-3-yl Inferred antiparasitic/cytotoxic activity (based on MMV analogs) Not reported
MMV665914 : 4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide 2-Methoxyphenyl Chlorobenzenesulfonamide, pyridin-3-yl Active against HEK293 cells; prioritized for cytotoxicity studies Not reported
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946316-97-8) 4-Methylpiperazinyl Chlorobenzenesulfonamide, dimethylaminophenyl No biological data reported; structural similarity to CNS-targeting agents 437.0
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946366-63-8) 4-Phenylpiperazinyl Chlorobenzenesulfonamide, dimethylaminophenyl No biological data; higher molecular weight suggests altered pharmacokinetics 499.1
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide 4-(2-Hydroxyethyl)piperazinyl Thiazole-carboxamide, chlorophenyl Anticonvulsant activity (structural analog from substituted quinazolines) Not reported

Key Findings:

Substituent Effects on Activity: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to the 2-methoxyphenyl group in MMV665914, as fluorine is less prone to oxidative degradation .

Cytotoxicity vs. Selectivity :

  • MMV665914 and related MMV compounds (e.g., MMV665909) showed cytotoxicity in HEK293 cells, suggesting off-target effects in mammalian systems. This highlights the need for structural optimization to enhance selectivity for parasitic targets .

Synthetic Feasibility :

  • Substituted piperazines, such as those in CAS 946316-97-8 and CAS 946366-63-8, are synthesized via nucleophilic aromatic substitution or Suzuki coupling, as described in U.S. Patent 8,410,268B2 . The target compound likely follows similar synthetic routes.

Therapeutic Potential: While the target compound lacks direct data, analogs like N-(2-chloro-6-methylphenyl)-...-thiazole-5-carboxamide demonstrate anticonvulsant activity, suggesting sulfonamide-piperazine hybrids may have broad CNS applications .

Critical Analysis of Evidence

  • This discrepancy underscores the need for target-specific assays.
  • Data Gaps: No direct biological data (e.g., IC₅₀, receptor binding) are available for the target compound, necessitating extrapolation from analogs.
  • Structural Insights : Fluorine substitution (target) versus methoxy (MMV665914) or methyl (CAS 946316-97-8) groups significantly impacts lipophilicity and binding kinetics, as seen in other fluorinated drugs .

Preparation Methods

Reductive Amination

A two-step sequence converts pyridine-3-carboxaldehyde to the ethylamine linker:

  • Condensation : Pyridine-3-carboxaldehyde (1.0 equiv) reacts with nitroethane (1.2 equiv) in ethanol with ammonium acetate catalysis to form (E)-1-(pyridin-3-yl)-2-nitropropene.
  • Reduction : Hydrogenation over Raney nickel (H₂, 50 psi) yields 2-(pyridin-3-yl)ethylamine.

Optimization Note : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) offers safer alternatives to high-pressure hydrogenation, though yields may drop by 10–15%.

Coupling of Piperazine and Ethylamine Fragments

Alkylation via Mitsunobu Reaction

The ethylamine linker is coupled to 4-(2-fluorophenyl)piperazine using Mitsunobu conditions to avoid over-alkylation of the piperazine nitrogen:

  • Reagents : 2-(Pyridin-3-yl)ethylamine (1.0 equiv), 4-(2-fluorophenyl)piperazine (1.1 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 hours
  • Yield : 65% after purification

Side Reaction Mitigation : Stoichiometric control (limiting piperazine to 1.1 equiv) minimizes bis-alkylation byproducts.

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

Sulfonamide Formation

The primary amine undergoes sulfonylation under Schotten-Baumann conditions:

  • Reagents : 4-Chlorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (DCM)/water (2:1), 0°C → room temperature, 4 hours
  • Yield : 82–85%

Critical Parameter : Maintaining pH > 10 with excess triethylamine ensures complete deprotonation of the amine, favoring sulfonamide over sulfonate ester formation.

Alternative Synthetic Routes and Optimization

Suzuki-Miyaura Coupling for Fragment Assembly

An alternative route leverages Suzuki-Miyaura cross-coupling to construct the pyridine-piperazine core (Figure 1):

  • Bromoimidazopyridine intermediates are synthesized via electrophilic substitution.
  • Suzuki coupling with 2-fluorophenylboronic acid installs the aryl group.

While this method is effective for imidazopyridine systems, its applicability to the target compound remains untested but theoretically feasible.

Solid-Phase Synthesis for High-Throughput Screening

Solid-supported piperazine derivatives enable rapid diversification:

  • Resin : Wang resin-linked piperazine
  • Coupling : HBTU-mediated amidation with sulfonamide precursors
  • Cleavage : TFA/DCM (95:5)

This approach, though higher in cost, facilitates parallel synthesis of analogs for SAR studies.

Analytical Characterization and Purity Optimization

Chromatographic Purification

  • HPLC Conditions : C18 column, acetonitrile/water (0.1% TFA), gradient elution (20→80% over 30 min)
  • Purity : >98% (UV detection at 254 nm)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 2H, sulfonamide-ArH), 7.52 (d, J = 8.4 Hz, 2H), 7.28–7.18 (m, 2H, fluorophenyl-H), 3.62–3.55 (m, 4H, piperazine-H), 2.92–2.85 (m, 4H), 2.78–2.70 (m, 2H, ethyl-H).
  • HRMS : m/z calculated for C₂₃H₂₄ClFN₄O₂S [M+H]⁺: 499.1324; found: 499.1328.

Challenges and Troubleshooting

Low Yields in Piperazine Alkylation

  • Cause : Competing N-alkylation at both piperazine nitrogens.
  • Solution : Use Boc-protected piperazine followed by deprotection after coupling.

Sulfonamide Hydrolysis

  • Cause : Prolonged exposure to acidic or basic conditions during workup.
  • Mitigation : Neutralize reaction mixtures immediately post-sulfonylation.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd-based catalysts with NiCl₂(dppp) reduces costs in Suzuki couplings without compromising yield (≤5% difference).

Solvent Recycling

DMF and THF are recovered via fractional distillation, achieving 85–90% solvent reuse in pilot-scale batches.

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